3-Amino-1H-pyrazole-4-carboxamide

JAK Inhibitor Kinase Selectivity Immunology

This validated, unsubstituted 3-aminopyrazole-4-carboxamide scaffold is the starting point for kinase inhibitor programs targeting JAK, Aurora, CDK, AXL, and FLT3. Subtle modifications at the 1-position or carboxamide group can drastically shift selectivity—sourcing the pure core ensures alignment with published SAR. Achieve 433-fold JAK1/JAK2 selectivity, dual Aurora A/B nanomolar inhibition (IC50 16.3/20.2 nM), and AXL inhibition (IC50 1.6 nM). Ideal for constructing focused libraries for autoimmune and oncology indications. Avoid inconsistent derivatization; start with the literature-backed scaffold.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 5334-31-6
Cat. No. B019573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrazole-4-carboxamide
CAS5334-31-6
Synonyms3-AMINOPYRAZOLE-4-CARBOXAMIDE; 3-AMINO-PYRAZOLE-4-CARBOXYLIC ACID AMIDE; 5-Amino-1H-pyrazole-4-carboxylic amide; 3-Amino-1H-pyrazole-4-carboxamide; 5-azanyl-1H-pyrazole-4-carboxamide; 5-Amino-1H-pyrazole-4-car...; 3-AMino-1H-pyrazole-4-car...; 3-AMino-1H-py
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C(=O)N)N
InChIInChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
InChIKeyLEFSNWUSTYESGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6): A Validated Privileged Scaffold for Kinase Inhibitor Development


3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6) is a heterocyclic building block and a validated 'privileged scaffold' in medicinal chemistry, extensively used as a core for synthesizing potent and selective protein kinase inhibitors [1]. It is a key synthetic precursor to a wide array of pharmacologically active derivatives targeting kinases such as JAK, Aurora, CDK, and AXL [2].

The Procurement Risk of Substituting 3-Amino-1H-pyrazole-4-carboxamide: Scaffold-Dependent Selectivity Profiles


The 3-aminopyrazole-4-carboxamide core is not a simple, monolithic entity. Its substitution with generic 'similar' pyrazole or carboxamide analogs can lead to dramatic shifts in kinase inhibition profiles and selectivity. For example, subtle modifications at the 1-position of this scaffold can redirect inhibitor selectivity from JAK2 to JAK1, achieving up to 433-fold selectivity [1]. Similarly, the choice of substituents on the carboxamide group is critical for tuning Aurora A vs. B inhibition [2]. Unverified substitutions can compromise the precise structural requirements for high potency and isoform selectivity, rendering downstream research or development efforts ineffective. Sourcing the validated, unsubstituted core scaffold ensures the starting point for derivatization is consistent with the extensive literature on structure-activity relationships.

Quantitative Evidence for 3-Amino-1H-pyrazole-4-carboxamide as a Core Scaffold: Comparative Potency and Selectivity Data


JAK1 Selectivity: 433-Fold Discrimination Over JAK2 Achieved via Scaffold Derivatization

Derivatives based on the 3-aminopyrazole-4-carboxamide scaffold demonstrate exquisite selectivity for JAK1 over JAK2. In contrast to earlier JAK2-selective analogs, a specific modification at the 1-position of the core scaffold yields JAK1-selective inhibitors with up to 433-fold selectivity [1]. This highlights the scaffold's unique tunability and the importance of using the core structure to access specific selectivity profiles.

JAK Inhibitor Kinase Selectivity Immunology

Dual Aurora A/B Inhibition: Lead Compound from Pyrazole-4-carboxamide Scaffold Exhibits Nanomolar Potency (IC50 16.3 nM and 20.2 nM)

A recent study identified a new pyrazole-4-carboxamide analog (compound 6k) as a potent and selective dual inhibitor of Aurora kinases A and B, with IC50 values of 16.3 nM and 20.2 nM, respectively [1]. This compound demonstrated high cytotoxicity against HeLa and HepG2 cancer cells (IC50 = 0.43 μM and 0.67 μM) [1]. This performance establishes the scaffold's ability to yield compounds with dual-targeting capabilities, a feature not common to all kinase inhibitor scaffolds.

Aurora Kinase Oncology Mitosis

AXL Kinase Inhibition: 3-Aminopyrazole Derivative Achieves Single-Digit Nanomolar Potency (IC50 1.6 nM) and Broad Kinome Selectivity

A 3-aminopyrazole derivative (compound 6li) was identified as a highly potent and selective AXL kinase inhibitor, with an enzymatic IC50 of 1.6 nM and a binding affinity (Kd) of 0.26 nM [1]. Critically, 6li demonstrated minimal activity against the vast majority of 403 wild-type kinases evaluated in a broad kinome panel [1]. This data underscores the scaffold's ability to be optimized for both extreme potency and high selectivity across the human kinome.

AXL Kinase Tyrosine Kinase Cancer Metastasis

CDK2 Inhibition: Established 3-Aminopyrazole Scaffold is a Foundation for Optimized CDK2/Cyclin A Antitumor Agents

The 3-aminopyrazole scaffold has a long-established history as a starting point for developing potent CDK2/cyclin A inhibitors. Lead optimization studies have successfully improved upon this core to generate antitumor agents [1]. This historical validation and the existing structure-activity relationship (SAR) knowledge make it a lower-risk, high-reward scaffold for medicinal chemistry campaigns targeting the cell cycle.

CDK Inhibitor Cell Cycle Cancer

FLT3 Inhibition: Pyrazole Amine Scaffold Yields Potent and Selective FLT3-ITD Inhibitors with In Vivo Efficacy

Compounds built on a pyrazole amine scaffold have demonstrated potent and selective inhibition of the FLT3-ITD mutant kinase, a key driver in acute myeloid leukemia (AML) [1]. One such compound (Compound 46) showed significant antitumor efficacy in a mouse xenograft model without inducing toxicity [1]. This illustrates the scaffold's versatility, enabling the design of inhibitors that achieve both potent target engagement and favorable in vivo profiles.

FLT3 Inhibitor Acute Myeloid Leukemia Kinase Inhibitor

High-Value Research and Industrial Applications for 3-Amino-1H-pyrazole-4-carboxamide


Lead Generation for Selective JAK1 Inhibitors in Immunology and Oncology

Procurement for a medicinal chemistry program aiming to develop novel JAK1-selective therapeutics. The core scaffold's ability to achieve 433-fold selectivity over JAK2 [1] makes it an ideal starting point for synthesizing focused libraries to treat autoimmune diseases (e.g., rheumatoid arthritis) and cancers while potentially minimizing JAK2-related side effects.

Synthesis of Dual Aurora A/B Kinase Inhibitors for Cancer Therapy

Sourcing the scaffold to create analogs with potent dual inhibition of Aurora kinases A and B, as demonstrated by compound 6k's nanomolar potency (IC50 16.3 nM and 20.2 nM) and cytotoxic effects in HeLa and HepG2 cells [2]. This approach targets the essential mitotic machinery of cancer cells, offering a potential therapeutic advantage over single-target agents.

Discovery of Potent and Selective AXL Kinase Inhibitors

Utilizing the 3-aminopyrazole core to develop highly selective AXL inhibitors for anticancer drug discovery. The scaffold's proven ability to yield compounds like 6li, which has an IC50 of 1.6 nM for AXL and excellent kinome-wide selectivity [3], makes it highly attractive for programs focused on inhibiting tumor metastasis and therapeutic resistance.

Accelerated Hit-to-Lead Optimization for CDK2/Cyclin A Inhibitors

Leveraging the extensive existing SAR data around the 3-aminopyrazole scaffold for CDK2/cyclin A inhibition [4] to expedite hit-to-lead campaigns. This approach minimizes synthetic and biological evaluation cycles by building upon a foundation of known structural requirements for potency and selectivity against this critical cell-cycle target.

Development of FLT3-ITD Inhibitors for Acute Myeloid Leukemia (AML)

Employing the pyrazole amine scaffold as a basis for synthesizing new FLT3-ITD inhibitors with demonstrated in vivo antitumor efficacy and favorable safety profiles in preclinical models [5]. This provides a validated chemical starting point for creating differentiated therapies for AML patients harboring FLT3 mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.